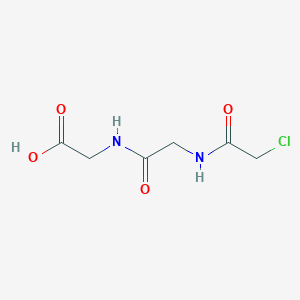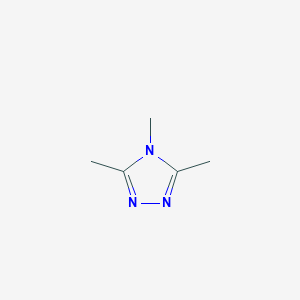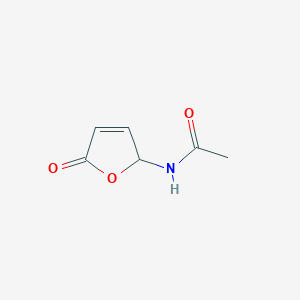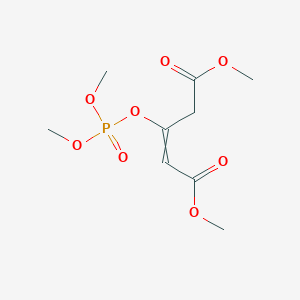
氯乙酰基甘氨酰甘氨酸
描述
Chloroacetylglycylglycine, also known as CAGG, is an amino acid derivative that has been studied for its various biochemical and physiological effects. It is a derivative of glycine, which is the simplest of the 20 common amino acids. CAGG has been used in a variety of scientific experiments due to its ability to bind to various molecules and its potential to be used in drug development.
科学研究应用
具有可监测和可再生牺牲层的耐氯聚酰胺反渗透膜:本研究重点关注提高海水淡化中使用的聚酰胺反渗透膜的耐氯性。甘氨酰甘氨酸用于在膜表面形成牺牲层,提高其耐氯性。该研究强调了甘氨酰甘氨酸在防止氯攻击中的作用,这可能为氯乙酰基甘氨酰甘氨酸在类似应用中的使用提供见解 (Huang、Lin、Zhang 和 Hou,2017 年)。
用 N-重氮乙酰基甘氨酰酰胺对培养的哺乳动物细胞中 DNA 的损伤和修复:本研究调查了 N-重氮乙酰基甘氨酰酰胺对哺乳动物细胞中 DNA 损伤和修复的影响。鉴于这两种化合物之间的结构相似性,该研究可以为理解氯乙酰基甘氨酰甘氨酸与细胞 DNA 的相互作用提供背景 (Parodi 等人,1977 年)。
甘氨酸裂解促进无 H2 条件下嗜氯柔膜菌的光异养生长:该研究探讨了甘氨酸在促进嗜氯柔膜菌(一种光养细菌)生长中的作用。它表明甘氨酸可以降解以产生能量和还原当量,这可能与理解氯乙酰基甘氨酰甘氨酸的代谢作用有关 (He 等人,2015 年)。
肽的 α-氯乙酰封端:本研究描述了一种使用 α-氯乙酰基封端肽 N 端的方法。鉴于氯乙酰基甘氨酰甘氨酸含有氯乙酰基,因此本研究可能对其在肽化学中的潜在应用提供见解 (Shogren-Knaak、Mcdonnell 和 Imperiali,2000 年)。
除草剂 N-氯乙酰基-N-苯基甘氨酸酯的构效关系研究:本研究调查了 N-氯乙酰基-N-苯基甘氨酸酯的除草活性,提供了对氯乙酰基部分如何影响氯乙酰基甘氨酰甘氨酸生物活性的见解 (Fujinami、Satomi、Mine 和 Fujita,1976 年)。
安全和危害
属性
IUPAC Name |
2-[[2-[(2-chloroacetyl)amino]acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O4/c7-1-4(10)8-2-5(11)9-3-6(12)13/h1-3H2,(H,8,10)(H,9,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOXSGKCQMMTRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NCC(=O)O)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20293452 | |
| Record name | Chloroacetylglycylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15474-96-1 | |
| Record name | N-(2-Chloroacetyl)glycylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15474-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloroacetylglycylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015474961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloroacetylglycylglycine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89653 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chloroacetylglycylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol](/img/structure/B91195.png)


![Methanone, [4-(1-methylethyl)phenyl]phenyl-](/img/structure/B91202.png)




![Pyrazolo[5,1-c][1,2,4]benzotriazin-8-yl acetate](/img/structure/B91212.png)


![N,N'-bis[(E)-furan-2-ylmethylideneamino]hexanediamide](/img/structure/B91218.png)

![6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B91221.png)